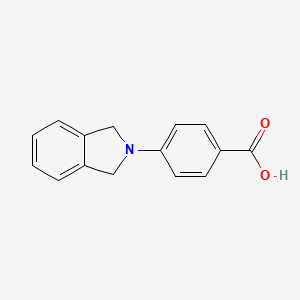

4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized from phthalic anhydride and various amines, with methodologies that often involve refluxing in organic solvents. For instance, one method includes the use of sodium hydroxide in ethanol to facilitate the reaction between phthalic anhydride and methyl 4-aminobenzoate .

1. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

2. Anticancer Potential

Research has shown that this compound may possess anticancer properties. It appears to inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis and repair, which can lead to apoptosis in cancer cells. Preliminary studies suggest that it may be effective against various cancer cell lines, although further investigation is required to confirm these effects in vivo.

3. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation.

4. Analgesic Effects

Preliminary research indicates that this compound may exhibit analgesic properties by interacting with pain pathways in the central nervous system. Its exact mechanism remains to be fully elucidated but could involve modulation of neurotransmitter release or receptor activity.

The primary target identified for this compound is thymidylate synthase, which plays a critical role in DNA replication and repair processes. By inhibiting this enzyme, the compound disrupts the synthesis of deoxythymidine monophosphate (dTMP), leading to impaired DNA synthesis and eventual cell death in rapidly dividing cells such as those found in tumors .

Case Studies and Experimental Results

A series of experiments have been conducted to evaluate the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study on Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus | Disk diffusion method |

| Anticancer Evaluation | Induced apoptosis in cancer cell lines (e.g., MCF-7) | MTT assay for cell viability |

| Anti-inflammatory Assessment | Reduced levels of TNF-alpha in vitro | ELISA assays |

These studies underscore the compound's versatility and potential as a therapeutic agent across multiple disease models.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Building Block

4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex organic molecules, enabling the development of novel compounds with diverse functionalities.

Reagent in Organic Reactions

The compound acts as a reagent in various organic reactions, facilitating transformations that are essential for synthesizing pharmaceuticals and agrochemicals. Its ability to participate in electrophilic aromatic substitutions enhances its utility in synthetic chemistry.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, computational analyses have shown its potential as a small molecule inhibitor of tumor necrosis factor alpha (TNF-α), which is implicated in inflammatory processes associated with cancer .

Medical Applications

Therapeutic Agent Development

Ongoing research is focused on exploring the therapeutic potential of this compound for treating conditions such as rheumatoid arthritis. Molecular docking studies have indicated strong binding affinities with key disease targets, suggesting its viability as a lead compound for drug development .

Neuroprotective Effects

Studies have also highlighted the neuroprotective effects of the compound in animal models. Its anticonvulsant properties were evaluated through various toxicity screens, showing promise for further investigation in neurological disorders .

Industrial Applications

Material Science

In the industrial sector, this compound is utilized in developing new materials. Its unique chemical structure allows it to be incorporated into polymers and coatings, enhancing their performance characteristics.

Dyes and Pigments Production

The compound serves as an intermediate in the production of dyes and pigments, providing vibrant colors and stability to various formulations used in textiles and coatings.

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Essential for creating pharmaceuticals |

| Biological Activity | Antimicrobial research | Effective against multiple bacterial strains |

| Medical Research | Anticancer potential | Inhibits cancer cell proliferation |

| Industrial Use | Material science | Enhances properties of polymers |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations .

- Cancer Research : Computational docking simulations were conducted to assess the interaction between the compound and TNF-α, revealing promising binding affinities that suggest potential therapeutic applications against inflammatory diseases related to cancer .

- Neuroprotective Research : A series of experiments assessed the anticonvulsant properties of derivatives of this compound in rodent models, indicating significant neuroprotective effects with minimal toxicity observed .

Propiedades

IUPAC Name |

4-(1,3-dihydroisoindol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(18)11-5-7-14(8-6-11)16-9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWWJMYNWJSUNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350045 |

Source

|

| Record name | 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329715-35-7 |

Source

|

| Record name | 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.